molecular formula C9H16ClNO B1450516 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride CAS No. 1864072-71-8

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1450516
CAS No.: 1864072-71-8
M. Wt: 189.68 g/mol
InChI Key: RHCAGZGGMIDNEF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride (CAS: 1864058-81-0) is a primary amine hydrochloride salt featuring a furan-2-yl substituent and a branched 3-methylbutan-1-amine backbone. Its molecular formula is C₈H₁₄ClNO, with a molar mass of 175.66 g/mol . Notably, this compound has been discontinued by suppliers like CymitQuimica, possibly due to shifting research priorities or synthetic challenges .

Properties

IUPAC Name

1-(furan-2-yl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCAGZGGMIDNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride involves reductive amination of a furan aldehyde derivative with a branched amine, followed by salt formation with hydrochloric acid. The typical starting material is furan-2-carbaldehyde (furfural), which reacts with 3-methylbutan-1-amine or a closely related amine under reductive amination conditions.

Key aspects of the synthetic route:

  • Reductive Amination: The aldehyde group of furan-2-carbaldehyde condenses with the primary amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity for imine reduction under mild conditions. Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas can be employed.
  • Solvents: Methanol or ethanol are typical solvents, providing solubility for reactants and compatibility with reducing agents.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (25–50°C) to optimize yield while minimizing side reactions.

After the amine is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), yielding the stable hydrochloride salt form.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) Reference
Imine formation Furan-2-carbaldehyde + 3-methylbutan-1-amine, MeOH, RT Stir 1–2 hours to form imine intermediate N/A
Reductive amination NaBH3CN (1.2 equiv), MeOH, pH 6 buffer, RT Selective reduction of imine to amine 75–85
Alternative reduction Pd/C (10%), H2 (1 atm), EtOH, RT Catalytic hydrogenation option 70–80
Salt formation HCl (1M), Et2O or EtOH, 0–25°C Formation of hydrochloride salt Quantitative

Mechanistic Insights

  • Imine Formation: The aldehyde carbonyl reacts with the amine's nucleophilic nitrogen to form an imine (Schiff base) intermediate, facilitated by mild acidic conditions that promote water elimination.
  • Reduction: Sodium cyanoborohydride selectively reduces the imine without affecting the furan ring, preserving its aromaticity and electronic properties. Pd/C hydrogenation proceeds via adsorption of the imine on the catalyst surface and hydrogen transfer.
  • Salt Formation: Protonation of the amine nitrogen by HCl yields the hydrochloride salt, improving compound stability and crystallinity.

Data Tables Summarizing Preparation Parameters

Parameter Description/Value Impact on Synthesis
Starting materials Furan-2-carbaldehyde, 3-methylbutan-1-amine Readily available, key to target structure
Reducing agent NaBH3CN or Pd/C + H2 Selectivity and mild reaction conditions
Solvents Methanol, Ethanol, Ether Solubility and reaction medium
Temperature 0–50°C Balances reaction rate and side reactions
Reaction time 1–24 hours Ensures completion of imine formation and reduction
Salt formation conditions HCl aqueous or ethanolic solution, 0–25°C Provides stable, isolable hydrochloride salt

Research Findings and Notes

  • The furan ring remains intact under reductive amination and salt formation conditions, as confirmed by spectroscopic analysis (NMR, IR).
  • The hydrochloride salt exhibits enhanced stability and crystallinity, facilitating purification and handling.
  • Mechanistic studies indicate that the bulky 3-methylbutan-1-amine substituent influences reaction kinetics, requiring optimization of reagent stoichiometry and reaction time.
  • The reductive amination method is preferred over direct amination of halogenated furans due to milder conditions and higher selectivity.
  • The compound’s preparation is amenable to scale-up using continuous flow reactors, improving reaction control and yield consistency.

Chemical Reactions Analysis

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound serves as a valuable building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory disorders.

Case Study: Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit notable antimicrobial properties. For instance, studies have shown that 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride can effectively combat resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound acts as an intermediate for creating complex organic molecules, including natural products and pharmaceuticals. Its unique furan ring structure facilitates various chemical reactions, such as oxidation and substitution.

Chemical Reactions Overview
The compound can undergo several reactions:

  • Oxidation: Converts the furan ring to furan-2,5-dione derivatives.
  • Reduction: Produces tetrahydrofuran derivatives.
  • Substitution: Forms various substituted amine derivatives through nucleophilic substitution reactions.

These reactions are facilitated by reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Studies

Anticancer Properties
Preliminary investigations suggest that 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro experiments have demonstrated its efficacy against various cancer cell lines, indicating potential for further development as an anticancer agent.

Industrial Applications

Novel Materials Development
The compound is utilized in developing novel materials and chemical processes. Its applications extend to catalysts and polymers, where its unique properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The amine group may also play a role in the compound’s activity by forming hydrogen bonds with target proteins or enzymes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heteroaromatic Groups : The furan ring in the target compound offers electron-rich π-systems, contrasting with phenyl or fluorophenyl groups in analogs, which may alter receptor-binding specificity .
  • Branching and Chain Length : All compounds share a 3-methylbutan-1-amine backbone, but substituents vary in polarity and steric effects. For example, the methoxy group in 3-methoxy-3-methylbutan-1-amine hydrochloride enhances hydrophilicity compared to the lipophilic furan .

Physicochemical Properties

Property Target Compound 3-Methoxy Derivative Thiazole Hybrid
Molecular Weight 175.66 g/mol 159.63 g/mol 252.74 g/mol
Purity Not specified ≥95% Not specified
Solubility Enhanced by hydrochloride salt High in polar solvents Moderate (thiazole S)
Stability Discontinued Stable under refrigeration Likely stable

Notable Trends:

  • Hydrochloride salts improve water solubility across all compounds.
  • Thiazole-containing analogs (e.g., C₁₀H₁₃ClN₂OS) exhibit higher molecular weights due to additional heterocyclic complexity .

Biological Activity

1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its unique structural features, which include a furan ring and an amine group. These characteristics suggest potential interactions with various biological targets, leading to diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The furan ring and amine group facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. Preliminary studies indicate potential interactions with neurotransmitter receptors, although detailed pharmacokinetic and pharmacodynamic profiles are still required to elucidate its full potential .

Biological Activities

  • Antimicrobial Properties : Research has indicated that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
  • Anticancer Activity : The compound's structural features suggest it could play a role in anticancer therapies by modulating pathways involved in tumor growth and proliferation .
  • Neurotransmitter Modulation : There is emerging evidence that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Comparative Analysis

To better understand the uniqueness of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-(Furan-2-yl)ethanamineC6H9NOSimpler structure, fewer functional groups
1-(Furan-2-yl)-3-methylbutan-1-aminesC9H15NOContains an additional methyl group; enhanced hydrophobicity
1-(Furan-2-yl)-3-phenypropan-1-aminesC13H16ClNOLarger phenyl substituent; different biological activity profile

The presence of both furan and amine functionalities in 1-(Furan-2-yl)-3-methylbutan-1-amines distinguishes it from simpler analogs, potentially leading to unique interactions within biological systems .

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride:

  • Antimicrobial Activity Study : A study examined the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects that warrant further investigation into its mechanism of action.
  • Neuropharmacological Assessment : Investigations into its effects on neurotransmitter systems have shown potential modulation of GABAergic pathways, suggesting therapeutic applications in treating anxiety or epilepsy .
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound may inhibit cell proliferation, indicating possible utility in cancer therapy .

Q & A

Basic: What synthetic methodologies are reported for 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride, and how are reaction intermediates characterized?

Answer:
Synthesis typically involves condensation of furan-2-carbaldehyde with 3-methylbutan-1-amine derivatives, followed by acid-mediated cyclization or salt formation. For example, analogous amine-hydrochloride syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) use HCl in dioxane to protonate the amine, followed by solvent removal under reduced pressure . Intermediates are characterized via 1H^1H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6d_6) and mass spectrometry. Purity is validated using HPLC or TLC with ≥95% thresholds, as seen in similar compounds .

Advanced: How can computational reaction path search methods optimize synthesis routes for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. Institutions like ICReDD integrate computational screening to identify optimal solvents, catalysts, and reaction conditions. For example, energy barriers for furan-amine condensations can be modeled to prioritize pathways with lower activation energies. Experimental validation then focuses on high-probability candidates, accelerating discovery .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles/distances in crystalline forms (e.g., benzimidazolium chloride structures resolved at 200 K with RR-factor = 0.045) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., furan protons at δ 6.2–7.4 ppm, methyl groups at δ 1.0–1.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H+^+] at m/zm/z 200.1 for C9_9H14_{14}ClNO).

Advanced: How can researchers resolve contradictions in reported purity or reactivity data across studies?

Answer:

  • Cross-validation : Use orthogonal techniques (e.g., NMR + LC-MS) to confirm purity, as HPLC alone may miss non-UV-active impurities .
  • Batch consistency analysis : Compare multiple synthetic batches under controlled conditions (e.g., fixed stoichiometry, temperature) to isolate variables causing discrepancies.
  • Literature meta-analysis : Identify common solvents or catalysts that alter reactivity (e.g., dioxane vs. THF in HCl salt formation) .

Advanced: What strategies improve yield during scale-up of 1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride synthesis?

Answer:

  • Process intensification : Optimize heat/mass transfer using microreactors or continuous flow systems, reducing side reactions.
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted furan derivatives, as applied in similar amine-hydrochloride syntheses .
  • Design of experiments (DoE) : Statistically model variables (e.g., HCl concentration, reaction time) to identify critical parameters affecting yield .

Basic: What safety and handling protocols are critical for this compound, given its structural analogs?

Answer:

  • Hazard mitigation : Use fume hoods for HCl gas evolution during salt formation. Structural analogs (e.g., (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine) show potential skin/eye irritation; wear nitrile gloves and goggles .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent amine oxidation or hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?

Answer:

  • Substituent screening : Replace the 3-methylbutan-1-amine group with cyclic amines (e.g., azetidine) or fluorinated analogs to modulate lipophilicity and binding affinity.
  • Docking simulations : Model interactions with target receptors (e.g., GPCRs) to prioritize derivatives with improved steric and electronic complementarity .

Basic: What are the documented stability profiles of similar amine-hydrochloride salts under varying pH?

Answer:
Stability studies on analogs (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) show decomposition above pH 7.0 due to free amine formation. Buffered solutions (pH 4–6) at 4°C extend shelf life to ≥6 months. Accelerated stability testing (40°C/75% RH) validates degradation kinetics .

Advanced: How can researchers leverage heterogeneous catalysis to improve sustainability in synthesis?

Answer:

  • Solid acid catalysts : Replace HCl with immobilized sulfonic acid resins (e.g., Amberlyst-15) to reduce waste.
  • Metal-organic frameworks (MOFs) : Use MOFs with Lewis acid sites (e.g., Zr-based) to catalyze furan-amine condensations, enabling solvent-free conditions .

Advanced: What mechanistic insights explain side product formation during the synthesis of this compound?

Answer:

  • Byproduct analysis : Over-alkylation of the furan ring or incomplete protonation of the amine can yield N-oxide or dimeric impurities.
  • Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., Schiff base formation) and adjust quenching times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 2
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1-(Furan-2-yl)-3-methylbutan-1-amine hydrochloride

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